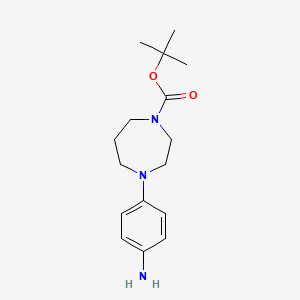![molecular formula C14H13ClF3N B6165215 (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 2703749-14-6](/img/no-structure.png)
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride, also known as TFBA, is an organic compound with a variety of applications in scientific research. It is a white, crystalline solid that is soluble in water, alcohol, and most organic solvents. TFBA has been used in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the preparation of monomers, polymers, and other materials. Additionally, TFBA has been studied for its potential biological activity, including its ability to modulate enzyme activity and its ability to act as an agonist or antagonist of a variety of receptors.
Applications De Recherche Scientifique
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the preparation of monomers, polymers, and other materials. Additionally, (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has been studied for its potential biological activity, including its ability to modulate enzyme activity and its ability to act as an agonist or antagonist of a variety of receptors.
Mécanisme D'action
The exact mechanism of action of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is not yet fully understood. However, it is believed to modulate enzyme activity by binding to the active sites of enzymes and either activating or inhibiting their activity. Additionally, (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is thought to act as an agonist or antagonist of a variety of receptors, including muscarinic acetylcholine receptors.
Biochemical and Physiological Effects
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has been studied for its potential biochemical and physiological effects. Studies have shown that (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride can modulate enzyme activity and act as an agonist or antagonist of a variety of receptors. Additionally, (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has been shown to have antifungal and antibacterial effects, as well as anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively safe to work with and has a wide range of applications. However, there are some limitations to consider when using (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride in laboratory experiments. It is a relatively unstable compound and can be degraded by light and heat. Additionally, it can be toxic in large doses and should be handled with care.
Orientations Futures
There are numerous potential future directions for the study of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride. Further research could be done to better understand the mechanism of action of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride and to develop more effective methods of synthesis. Additionally, further studies could be conducted to explore the potential therapeutic applications of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride, including its potential as an anti-inflammatory or antioxidant agent. Additionally, further research could be done to explore the potential of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride as a biomarker for disease or as a tool for drug discovery. Finally, research could be conducted to explore the potential of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride as a catalyst for chemical reactions.
Méthodes De Synthèse
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride can be synthesized through a variety of methods. One of the most common approaches involves the reaction of 1,1'-biphenyl-4-carbaldehyde with 2,2,2-trifluoroethanol in the presence of a base such as sodium ethoxide. This reaction yields (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine, which can be further purified and hydrolyzed to yield (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride hydrochloride.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride involves the reaction of 1-bromo-4-(biphenyl-4-yl)benzene with 2,2,2-trifluoroethylamine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": ["1-bromo-4-(biphenyl-4-yl)benzene", "2,2,2-trifluoroethylamine", "Hydrochloric acid"], "Reaction": ["Step 1: 1-bromo-4-(biphenyl-4-yl)benzene is reacted with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate to yield (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine, which is the final product." ] } | |
Numéro CAS |
2703749-14-6 |
Nom du produit |
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride |
Formule moléculaire |
C14H13ClF3N |
Poids moléculaire |
287.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



